tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLIIVBURSHWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695390 | |
| Record name | tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-21-6 | |
| Record name | 1,1-Dimethylethyl 6-(aminomethyl)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887584-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Indole Nitrogen
- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (base).
- Solvent: Typically tetrahydrofuran (THF) or dichloromethane (DCM).
- Conditions: Anhydrous environment, room temperature to mild heating.
- Yield: High yields reported (90–96%).
- Mechanism: The Boc group is introduced at the indole nitrogen, protecting it from unwanted side reactions during subsequent steps.
Aminomethyl Group Introduction
- Starting Intermediate: tert-Butyl 6-bromo-1H-indole-1-carboxylate.
- Method: Palladium-catalyzed amination or nucleophilic substitution with aminomethyl reagents.
- Catalysts: Palladium on carbon (Pd/C) or palladium complexes.
- Solvent: Commonly polar aprotic solvents such as DMF or DMSO.
- Temperature: Moderate heating to facilitate coupling.
- Purification: Silica gel chromatography using solvent gradients such as n-pentane:ethyl acetate.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | THF or DCM | Room temp to 40 °C | 90–96 | Anhydrous conditions essential |
| Aminomethylation | Aminomethyl reagent, Pd catalyst | DMF, DMSO | 50–80 °C | Variable | Catalyst loading and reaction time optimized |
| Purification | Silica gel chromatography | n-Pentane:EtOAc | Ambient | - | Gradient elution for product isolation |
Characterization of Intermediates and Final Product
NMR spectroscopy is the primary tool for confirming the structure and purity of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate:
- ¹H NMR:
- Boc tert-butyl protons show a singlet at δ ~1.3–1.5 ppm (9H).
- Indole aromatic protons appear as multiplets between δ 6.5–8.5 ppm.
- Aminomethyl protons resonate around δ 2.8–3.5 ppm as broad singlets or split peaks.
- ¹³C NMR:
- Carbonyl carbon of Boc group at δ ~153–155 ppm.
- Quaternary carbon of tert-butyl group at δ ~80–85 ppm.
- Purity: Confirmed by absence of impurities in NMR and chromatographic profiles.
Industrial Scale Considerations
Industrial synthesis may involve:
- Automated reactors and continuous flow systems to maintain consistent reaction parameters.
- Catalyst optimization to improve yield and reduce reaction times.
- Use of co-solvents and formulation aids for solubility and handling, such as DMSO, PEG300, Tween 80, and corn oil for in vivo formulations.
- Process control to ensure clarity of solutions before proceeding to next steps, employing physical methods like vortexing, ultrasound, or hot water baths for dissolution.
Comparative Table of Preparation Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Vessel | Round-bottom flask | Automated continuous flow reactors |
| Reaction Monitoring | TLC, NMR | Inline HPLC, automated sensors |
| Purification | Silica gel chromatography | Crystallization, large-scale chromatography |
| Yield | 90–96% (Boc protection) | Optimized for maximum throughput |
| Solvent Use | THF, DCM, DMF | Co-solvent systems including PEG300, Tween 80 |
| Safety Measures | Standard lab PPE and protocols | Industrial safety standards and waste handling |
Summary of Research Findings
- The Boc protection step is critical and must be performed under strictly anhydrous conditions to prevent Boc group hydrolysis.
- Aminomethylation is efficiently achieved via palladium-catalyzed coupling, offering high regioselectivity and yield.
- NMR spectroscopy provides reliable structural confirmation, with characteristic chemical shifts for Boc and aminomethyl groups.
- Industrial methods emphasize scalability, solvent management, and process control to maintain product quality.
- Co-solvent formulations are used for solubilizing the compound for biological applications, highlighting the compound’s utility beyond synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other oxidizing agents.
Reduction: Pd/C, LiAlH4, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction can yield various reduced indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate has the molecular formula C₁₄H₁₈N₂O₂. The presence of an indole ring, a tert-butyl group, and an aminomethyl substituent contributes to its unique reactivity and biological properties. The indole structure is known for its versatility in forming various derivatives that exhibit a wide range of biological activities.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Indole derivatives are known to interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. Research has indicated that compounds similar to this compound may exhibit:
- Anticancer Properties : Indole derivatives have shown promise in inducing apoptosis in cancer cells by modulating signaling pathways such as those involving GSK-3β.
- Neuroprotective Effects : Studies suggest that indole compounds may protect against neurodegenerative conditions by influencing neuroinflammatory responses.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of novel compounds with potential biological activities. Specific applications include:
- Synthesis of Indole Derivatives : The compound can be used as an intermediate in the preparation of other indole-based pharmaceuticals.
- Functionalization : The aminomethyl group can undergo further reactions, such as alkylation or acylation, to yield diverse derivatives.
Biochemical Research
The compound's interactions with biomolecules make it valuable in biochemical studies. It can be utilized to investigate:
- Enzyme Inhibition : Research has shown that indole derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into their mechanisms of action.
- Cellular Signaling Pathways : By studying how this compound affects signal transduction pathways, researchers can better understand its potential therapeutic effects .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of various indole derivatives, including this compound. Researchers found that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The results indicated a significant reduction in cell viability at micromolar concentrations.
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of indole derivatives in models of neurodegeneration. This compound was shown to reduce oxidative stress markers and inflammation in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The aminomethyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate can be contextualized by comparing it to analogous indole derivatives. Key differences lie in substituent groups, reactivity, and applications (Table 1).
Table 1: Comparison of this compound with Similar Compounds
Reactivity and Functional Group Analysis
- Aminomethyl (-CH₂NH₂) vs. Amino (-NH₂): The aminomethyl group in the target compound offers greater flexibility for conjugation compared to the simpler amino group in tert-butyl 6-amino-1H-indole-1-carboxylate. For example, the primary amine in the aminomethyl derivative can undergo reductive amination or acylation, whereas the amino group in the latter is less sterically accessible .
- Hydroxymethyl (-CH₂OH): tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is prone to oxidation to aldehydes or conversion to mesylates/chlorides for nucleophilic displacement. This contrasts with the aminomethyl analog, which is more nucleophilic .
- Chloromethyl (-CH₂Cl): The chloromethyl derivative (CAS: 1820685-06-0) is highly reactive in SN2 reactions, enabling rapid alkylation of thiols or amines. However, it is less stable under basic conditions compared to the aminomethyl compound .
Research Findings and Case Studies
- Synthetic Versatility: In a 2018 study, this compound served as a key intermediate in metal-free carbopyridylation reactions, demonstrating its compatibility with radical coupling methodologies .
Biological Activity
tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate (also referred to as 6-AMI-indole-1-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 246.31 g/mol. Its structure features an indole ring, which is known for its role in various biological processes. The presence of the tert-butyl group enhances its solubility, while the aminomethyl substituent at the 6-position contributes to its reactivity and potential biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in developing new antimicrobial agents.
- Anticancer Properties : Studies have indicated that it can induce apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and death .
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes such as GSK-3β, which plays a critical role in cellular processes including metabolism and cell proliferation.
The biological effects of this compound are mediated through various mechanisms:
- Binding Affinity : It interacts with specific biomolecules, altering their conformation and activity. This includes binding to enzyme active sites, which can lead to inhibition or activation of enzymatic reactions .
- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression, impacting cellular metabolism and apoptosis .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Case Study: Anticancer Activity
In a study focusing on its anticancer effects, this compound was tested against human glioblastoma cells. The results indicated that the compound induced significant cell death at concentrations as low as . This effect was attributed to its ability to disrupt microtubule polymerization, leading to mitotic arrest and subsequent apoptosis .
Q & A
Basic Questions
Q. What are the established synthetic routes for tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically starts with a brominated indole derivative (e.g., 4-bromo-1H-indole). Boc protection is introduced using (Boc)₂O and a catalyst like DMAP in THF (yield ~90–96%) . Subsequent amination steps involve palladium-catalyzed coupling or nucleophilic substitution to install the aminomethyl group. Purification via silica gel chromatography (e.g., n-pentane:EtOAc gradients) ensures product isolation. Key intermediates are characterized by ¹H/¹³C NMR, with Boc-group protons at δ ~1.3 ppm and indole aromatic protons at δ 6.5–8.5 ppm .
Q. How is NMR spectroscopy used to confirm the structure of this compound?
- Methodological Answer : ¹H NMR (CDCl₃ or DMSO-d₆) reveals distinct signals: tert-butyl protons (9H singlet at δ 1.3–1.5 ppm), indole C–H protons (multiplet δ 6.5–8.5 ppm), and aminomethyl protons (δ ~2.8–3.5 ppm as a broad singlet or split peaks). ¹³C NMR confirms carbonyl (δ ~153–155 ppm) and quaternary carbons (δ ~80–85 ppm for Boc). Discrepancies in chemical shifts across studies may arise from solvent effects or calibration standards .
Advanced Research Questions
Q. How are regioselectivity challenges addressed during functionalization of this compound?
- Methodological Answer : Competing reaction sites (e.g., indole C-3 vs. C-5 positions) are controlled using directing groups (e.g., Boc protection at N-1) or transition-metal catalysts. For example, visible-light-mediated reductive coupling with pyridyl groups selectively modifies the indole C-6 position via radical intermediates . Metal-free strategies using Togni reagent (CF₃ source) enable trifluoromethylation without competing side reactions .
Q. What computational tools aid in resolving structural discrepancies for this compound derivatives?
- Methodological Answer : SHELX software (e.g., SHELXL/SHELXS) refines X-ray crystallographic data, resolving ambiguities in bond angles or torsional conformations . Density functional theory (DFT) calculates NMR chemical shifts to validate experimental data, particularly for stereoisomers or polymorphs. For example, dihedral angles in crystallographic data (e.g., C10–O1–C11–C13 = −57.4°) are compared with optimized DFT geometries .
Q. How is this compound utilized in designing protein degraders (e.g., PROTACs)?
- Methodological Answer : The aminomethyl group serves as a linker to conjugate E3 ligase ligands (e.g., VHL or CRBN) to target-binding moieties. In WDR5 degraders, tert-butyl protection ensures stability during solid-phase synthesis, followed by deprotection under acidic conditions (e.g., TFA) to expose the amine for conjugation .
Q. What strategies optimize trifluoromethylation of this compound derivatives?
- Methodological Answer : Togni reagent (1.5 equiv.) under metal-free, visible-light conditions introduces CF₃ groups at the indole C-6 position. Reaction monitoring via TLC (Rf ~0.36 in n-pentane:EtOAc) and optimization of stoichiometry (e.g., DABCO as base) achieve ~55% yield. LC-MS confirms product integrity .
Q. How do solvent and temperature affect the stability of this compound during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance Boc protection efficiency at 0–20°C, minimizing side reactions. Elevated temperatures (>40°C) risk Boc deprotection or indole ring decomposition. Stability studies via ¹H NMR in DMSO-d₆ show no degradation over 72 hours at 25°C .
Data Contradiction Analysis
Q. How are contradictions in reported NMR data for this compound resolved?
- Methodological Answer : Discrepancies in δ values (e.g., tert-butyl shifts ranging δ 1.3–1.5 ppm) arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or internal standards (TMS vs. residual solvent peaks). Cross-referencing coupling constants (e.g., J = 3.8 Hz for indole C-3 proton) and 2D NMR (HSQC, HMBC) clarifies assignments. Calibration against known analogs (e.g., tert-butyl indole carboxylates) ensures consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
